2-Octenoyl carnitine

Content Navigation

In NBS labs, reliance on saturated C8 or mass-only selection causes high false-positive rates for MCADD, especially in low-birth-weight infants. The authentic trans-2-octenoyl-L-carnitine standard (>95% pure) resolves these issues: - Establishes precise C8/C8:1 diagnostic ratio, reducing false positives. - Enables chromatographic separation from isobaric interferences (e.g., cis-3,4-methylene-heptanoylcarnitine) for definitive quantitation. - Validates MS/MS DBS assays per newborn screening protocols. Supplied as a quantitative calibrator, ready for method validation, with guaranteed lot consistency.

CAS Number

Product Name

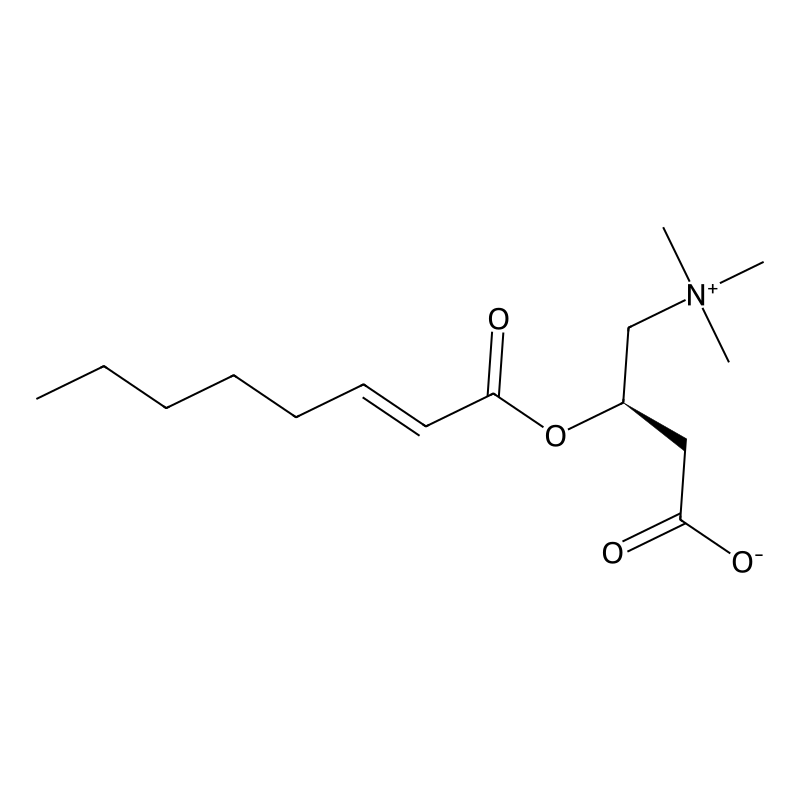

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

2-Octenoyl carnitine (C8:1 carnitine) is a synthetic, medium-chain unsaturated acylcarnitine utilized primarily as a high-purity analytical standard in clinical metabolomics and tandem mass spectrometry (MS/MS) workflows. In procurement contexts, it is an essential calibrator for newborn screening (NBS) panels targeting fatty acid oxidation disorders, specifically medium-chain acyl-CoA dehydrogenase deficiency (MCADD). Unlike crude acylcarnitine mixtures, the availability of >95% pure authentic trans-2-octenoyl-L-carnitine enables laboratories to establish precise retention times, calculate critical diagnostic ratios, and validate quantitative assays in complex human biofluids [1].

Research Fit

Substituting 2-octenoyl carnitine with saturated analogs like octanoyl carnitine (C8) or relying on generic MS/MS mass-selection profiles critically compromises diagnostic specificity and analytical resolution. In newborn screening, relying solely on C8 measurements generates high false-positive rates, particularly in low birth weight cohorts; accurate quantification requires the specific C8:1 standard to calculate the C8/C8:1 diagnostic ratio [1]. Furthermore, standard tandem MS profiles that select only for mass cannot distinguish authentic C8:1 carnitine from isobaric interferences such as cis-3,4-methylene-heptanoylcarnitine. Procurement of the exact trans-2-octenoyl-L-carnitine standard is mandatory for chromatographic resolution and definitive structural verification [2].

Substitution Risk

2-Octenoyl-CoA bypasses MCAD and enters β-oxidation at the enoyl-CoA hydratase step; octanoyl-CoA (C8:0) is a direct MCAD substrate. Analytical interchange may misrepresent pathway activity.

C8:1 is a secondary marker for MCKAT deficiency (LOINC 55951-8), while C8:0 is the primary marker for MCAD deficiency (LOINC 53195-6). Using C8:0 in MCKAT-focused panels may miss the relevant signal.

The endogenous urinary C8:1 signal arises from cis-3,4-methylene-heptanoylcarnitine, not 2-octenoyl carnitine. Without the authentic standard, LC-MS/MS methods risk misidentification and quantification errors.

Diagnostic Specificity Enhancement in MCADD Newborn Screening

In clinical screening for medium-chain acyl-CoA dehydrogenase deficiency (MCADD), relying on the primary marker C8 carnitine alone is prone to false positives. The integration of 2-octenoyl carnitine (C8:1) as a quantitative standard allows for the calculation of the C8/C8:1 ratio. Utilizing this specific ratio significantly reduces the false-positive rate compared to using the C8 baseline alone, particularly in highly vulnerable populations such as very low birth weight infants [1].

| Evidence Dimension | False-positive reduction in MCADD screening |

| Target Compound Data | C8/C8:1 ratio (enabled by C8:1 standard) provides high diagnostic specificity |

| Comparator Or Baseline | C8 carnitine primary marker alone |

| Quantified Difference | Significant reduction in false-positive rates in low birth weight infants |

| Conditions | Dried blood spot (DBS) tandem mass spectrometry (NBS) |

Procuring the C8:1 standard is essential for clinical laboratories aiming to minimize false-positive diagnostic reports and avoid unnecessary secondary testing.

Chromatographic Resolution of Isobaric Interferences in UHPLC-MS/MS

Standard MS/MS profiling selects acylcarnitines by mass alone, which fails to differentiate structural isomers. When analyzing human biofluids, the generic 'C8:1' mass signal can be confounded by xenometabolites like cis-3,4-methylene-heptanoylcarnitine. The procurement and use of authentic trans-2-octenoyl-L-carnitine as a reference standard allows laboratories to establish exact GC/EI-MS and HPLC/MS retention times, successfully separating the true C8:1 signal from isobaric interferences that generic mass-selection cannot resolve[1].

| Evidence Dimension | Isomer differentiation capability |

| Target Compound Data | Authentic trans-2-octenoylcarnitine standard enables exact retention time matching |

| Comparator Or Baseline | Generic MS/MS mass-selection profiling |

| Quantified Difference | Complete resolution of authentic C8:1 from cis-3,4-methylene-heptanoylcarnitine |

| Conditions | HPLC/MS and GC/EI-MS analysis of human urine |

Analytical laboratories must procure the exact structural standard to validate UHPLC-MS/MS methods and prevent misidentification of branched-chain or xenometabolite interferences.

Metabolic Fingerprinting and Recovery Tracking in Hemodialysis

During hemodialysis, different acylcarnitine classes exhibit distinct recovery profiles post-dialysis. While short-chain acylcarnitines (C2, C3) recover to only ~50% of predialysis levels 44 hours post-dialysis, medium-chain acylcarnitines like C8 and C8:1 recover to approximately 72% of their predialysis baseline. Accurate quantification of these specific medium-chain recovery dynamics requires the dedicated C8:1 standard, as generic carnitine measurements mask these chain-length-specific metabolic fluxes [1].

| Evidence Dimension | Post-dialysis plasma concentration recovery |

| Target Compound Data | C8/C8:1 medium-chain esters recover to ~72% of predialysis levels |

| Comparator Or Baseline | Short-chain (C2/C3) carnitine esters (~50% recovery) |

| Quantified Difference | 22% higher concentration recovery for medium-chain vs. short-chain esters |

| Conditions | Electrospray MS/MS analysis of ESRD patient plasma 44h post-dialysis |

For clinical research in end-stage renal disease, procuring specific medium-chain standards ensures accurate tracking of patient metabolic fingerprints and L-carnitine supplementation efficacy.

Calibrator for Newborn Screening (NBS) Diagnostic Panels

2-Octenoyl carnitine is critical as a quantitative calibrator in dried blood spot (DBS) tandem mass spectrometry. It is specifically used to establish the C8/C8:1 ratio, which is required by clinical laboratories to confirm Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) while minimizing false positives in low birth weight infants [1].

Retention Time Standard for High-Resolution UHPLC-MS/MS

In advanced metabolomics, the compound is procured as an authentic structural reference to validate chromatographic methods. It allows analytical chemists to distinguish true endogenous C8:1 acylcarnitines from isobaric xenometabolites (e.g., cis-3,4-methylene-heptanoylcarnitine) that would otherwise cause quantitative errors in generic MS/MS mass profiling [2].

Biomarker Tracking in Renal Disease and Hemodialysis Studies

The standard is utilized in clinical research to monitor the specific depletion and recovery rates of medium-chain acylcarnitines in end-stage renal disease (ESRD) patients. It enables the precise measurement of C8:1 plasma fluxes during and after hemodialysis, ensuring accurate evaluation of L-carnitine supplementation therapies [3].

Application Fit Matrix

References

- [1] Familias GA. Neonatal Screening for Inherited Metabolic Diseases in 2016.

- [2] Yang, et al. cis-3,4-methylene-heptanoylcarnitine: Characterization and verification of the C8:1 acylcarnitine in human urine. J. Chromatogr. B. Analyt. Technol. Biomed. Life Sci. 857(2), 251-258 (2007).

- [3] Dramatic Decrease of Carnitine Esters after Interruption of Exogenous Carnitine Supply in Hemodialysis Patients. Scand J Clin Lab Invest. 71(4):280–286 (2011).

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types